molecular formula C11H7N3 B13111308 4-(Pyrimidin-4-yl)benzonitrile

4-(Pyrimidin-4-yl)benzonitrile

Cat. No.: B13111308
M. Wt: 181.19 g/mol
InChI Key: IMYDLNZNWSZZKO-UHFFFAOYSA-N
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Description

4-(Pyrimidin-4-yl)benzonitrile is a heterocyclic aromatic compound that features a pyrimidine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-4-yl)benzonitrile typically involves the reaction of 4-chloropyrimidine with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed:

Scientific Research Applications

4-(Pyrimidin-4-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of biologically active molecules.

    Medicine: Explored for its role in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-4-yl)benzonitrile is primarily related to its ability to interact with various biological targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes. For example, derivatives of this compound have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

    Rilpivirine: A diarylpyrimidine derivative used as an antiretroviral drug.

    Etravirine: Another diarylpyrimidine with antiviral properties.

Uniqueness: 4-(Pyrimidin-4-yl)benzonitrile is unique due to its structural simplicity and versatility in chemical modifications. Unlike more complex derivatives, it serves as a fundamental building block that can be easily modified to yield a wide range of biologically active compounds .

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

4-pyrimidin-4-ylbenzonitrile

InChI

InChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-14-11/h1-6,8H

InChI Key

IMYDLNZNWSZZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=NC=C2

Origin of Product

United States

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